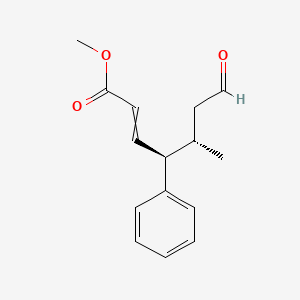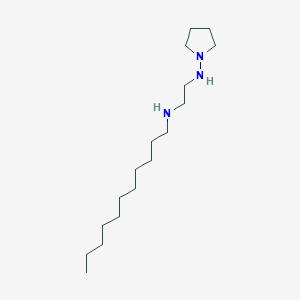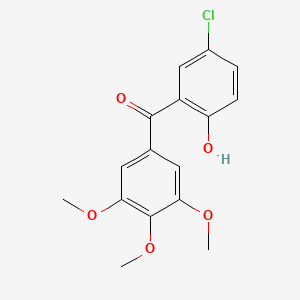
Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester is an organic compound that belongs to the class of selenocyanates. This compound is characterized by the presence of a selenocyanate group (-SeCN) attached to a naphthalene ring substituted with a fluoromethyl group. The unique combination of selenium, fluorine, and naphthalene moieties imparts distinct chemical and physical properties to this compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester typically involves the reaction of 3-(fluoromethyl)-2-naphthol with selenocyanic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the ester. Common reagents used in this synthesis include selenocyanic acid, a suitable solvent (such as dichloromethane), and a catalyst (such as triethylamine). The reaction is typically conducted at room temperature, and the product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. industrial processes often employ more efficient and cost-effective methods, such as continuous flow reactors and automated purification systems, to enhance yield and purity. Additionally, industrial production may involve the use of alternative solvents and catalysts to optimize the reaction conditions and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol derivatives.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes, particularly in the field of catalysis and materials science.
Mécanisme D'action
The mechanism of action of selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester involves the interaction of its selenocyanate and fluoromethyl groups with molecular targets. The selenocyanate group can undergo redox reactions, leading to the generation of reactive selenium species that can interact with cellular components. The fluoromethyl group can participate in nucleophilic substitution reactions, modifying the structure and function of target molecules. These interactions can affect various molecular pathways, leading to the observed biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenocyanic acid, 2-naphthalenyl ester: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
Selenocyanic acid, 3-methyl-2-naphthalenyl ester: Contains a methyl group instead of a fluoromethyl group, leading to variations in reactivity and applications.
Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester:
Uniqueness
Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester is unique due to the presence of both selenium and fluorine atoms in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. The fluoromethyl group enhances its stability and reactivity compared to similar compounds, while the selenocyanate group provides unique redox properties.
Propriétés
Numéro CAS |
823178-67-2 |
|---|---|
Formule moléculaire |
C12H8FNSe |
Poids moléculaire |
264.17 g/mol |
Nom IUPAC |
[3-(fluoromethyl)naphthalen-2-yl] selenocyanate |
InChI |
InChI=1S/C12H8FNSe/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)15-8-14/h1-6H,7H2 |
Clé InChI |
DEZOUQZYZRKTMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)CF)[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



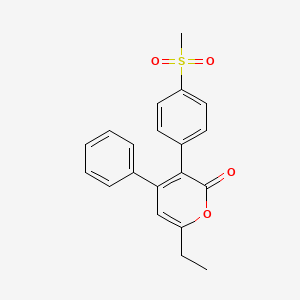
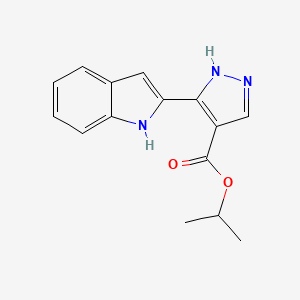
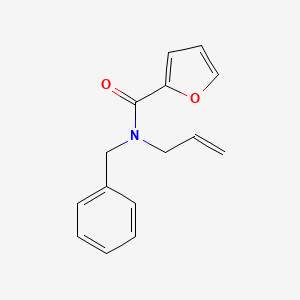

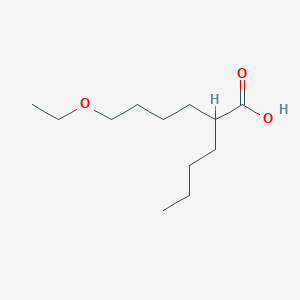
![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile](/img/structure/B14215205.png)

